2-(4-Phenoxyphenyl)acetamide

Antiviral Medicinal Chemistry HCMV

Source 2-(4-Phenoxyphenyl)acetamide as a uniquely functionalized building block for medicinal chemistry programs. Evidence confirms this specific phenoxyphenylacetamide core is non-substitutable; simple analogs fail to replicate its potent, dual-spectrum antiviral activity against HCMV and VZV, or high TSPO binding affinity. Its favorable drug-like properties (MW 227.26, LogP 2.3) make it a low-risk fragment for hit-to-lead campaigns. Ensure your synthetic pathway leverages this exact pharmacophore to maintain target efficacy and ligand efficiency.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 92199-39-8
Cat. No. B6289207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Phenoxyphenyl)acetamide
CAS92199-39-8
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)CC(=O)N
InChIInChI=1S/C14H13NO2/c15-14(16)10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2,(H2,15,16)
InChIKeyGJNSONABRYVHBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Phenoxyphenyl)acetamide (CAS 92199-39-8) Core Properties and Classification Guide


2-(4-Phenoxyphenyl)acetamide (CAS 92199-39-8) is a phenylacetamide derivative characterized by a phenoxy group attached to the para-position of the phenyl ring. Its molecular formula is C14H13NO2, with a molecular weight of 227.26 g/mol [1]. It functions primarily as a versatile building block and a key pharmacophore in medicinal chemistry, where it is incorporated into more complex structures to impart or enhance specific biological activities, including antiviral and anti-infective properties [2]. This compound is also of interest in materials science for the development of specialized polymers [3].

Strategic Rationale: Why 2-(4-Phenoxyphenyl)acetamide is Not Interchangeable with Other Acetamides


Procurement decisions for 2-(4-Phenoxyphenyl)acetamide must recognize that the specific `N-(4-phenoxyphenyl)acetamide` pharmacophore is the primary driver of its value, not its status as a simple acetamide. Generic substitution with simpler analogs like 2-phenylacetamide or 2-(4-methoxyphenyl)acetamide will fail to replicate its unique biological profile. Evidence shows that appending this exact moiety to a uracil core is crucial for achieving potent, dual-spectrum antiviral activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV), a property not shared by other substituents [1]. Furthermore, this core structure is essential for constructing high-affinity ligands for targets like the translocator protein (TSPO), where structural analogs without the phenoxy motif exhibit markedly different binding profiles [2]. Therefore, this compound cannot be replaced by a close analog without risking the loss of the specific biological or material properties for which it was selected.

Quantitative Performance Guide for 2-(4-Phenoxyphenyl)acetamide-Containing Research Tools


Dual Antiviral Activity: N-(4-phenoxyphenyl)acetamide Moiety Confers Potent HCMV and VZV Inhibition

The introduction of the N-(4-phenoxyphenyl)acetamide side chain at the N(3) position of uracil derivatives is critical for achieving potent and broad-spectrum antiviral activity. This modification enables submicromolar inhibitory activity against multiple strains of human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) in HEL cell cultures [1]. In contrast, the parent uracil derivatives lacking this specific moiety are much less potent and have a narrower spectrum of activity, demonstrating that the 4-phenoxyphenylacetamide group is a key determinant of both potency and spectrum [1].

Antiviral Medicinal Chemistry HCMV VZV

TSPO Ligand Binding: Phenoxyphenylacetamide Derivatives Exhibit High-Affinity and Differential Pharmacology

Phenoxyphenyl-acetamide derivatives demonstrate high affinity for the translocator protein (TSPO), a key target in neuroinflammation and steroidogenesis. The derivative DAA1106, which contains the 4-phenoxyphenylacetamide core, binds to TSPO with 10-fold higher affinity in rat brain mitochondria compared to its affinity in MA-10 cells or for recombinant PBR, suggesting a tissue-specific binding profile [1]. Furthermore, while the related compound DAA1097 activates steroidogenesis similarly to the standard TSPO ligand PK11195, DAA1106 does not, indicating that subtle structural differences within the phenoxyphenylacetamide family lead to functionally distinct pharmacologies [1].

Neuropharmacology Steroidogenesis TSPO Ligand Binding

Physicochemical Profile: Optimal Drug-Likeness and Synthetic Accessibility

2-(4-Phenoxyphenyl)acetamide possesses a physicochemical profile that is highly favorable for a drug discovery building block. With a molecular weight of 227.26 g/mol and a calculated LogP (XLogP3-AA) of 2.3, it resides comfortably within Lipinski's Rule of Five space, suggesting good potential for oral bioavailability in derivative molecules [1]. Its topological polar surface area (TPSA) of 52.3 Ų also indicates favorable membrane permeability. This profile is superior to many larger, more lipophilic aromatic acetamide analogs, offering a balanced combination of hydrophobicity and polarity that is often desired in hit-to-lead optimization.

Medicinal Chemistry Drug Design ADME Building Block

High-Value Application Scenarios for 2-(4-Phenoxyphenyl)acetamide (CAS 92199-39-8)


Core Building Block for Novel Dual HCMV/VZV Antiviral Agents

Procure 2-(4-phenoxyphenyl)acetamide as the essential starting material for synthesizing dual-action antivirals targeting both HCMV and VZV. The evidence from Section 3 demonstrates that conjugating this specific acetamide to a uracil scaffold is what confers submicromolar potency and a broadened spectrum of activity against these clinically relevant herpesviruses [1].

Scaffold for Developing Next-Generation TSPO Ligands

Utilize this compound as a key intermediate in the synthesis of novel TSPO ligands for neuroinflammation imaging or as steroidogenesis modulators. As shown in Section 3, the phenoxyphenylacetamide core yields derivatives with high target affinity and the ability to achieve tissue-specific binding profiles, a crucial advantage for developing selective pharmacological tools or PET tracers [2].

Efficient Fragment for Hit-to-Lead Optimization Campaigns

Leverage 2-(4-phenoxyphenyl)acetamide's favorable physicochemical profile (MW 227.26, LogP 2.3) to build focused compound libraries. Its drug-like properties, as detailed in Section 3, make it an ideal, low-risk fragment for hit-to-lead campaigns aiming to maintain ligand efficiency and avoid introducing excessive lipophilicity that can lead to poor pharmacokinetic outcomes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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